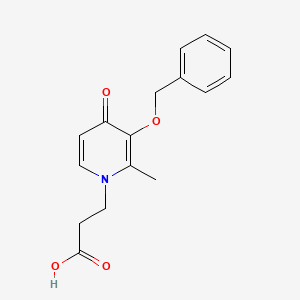
3-(2-methyl-4-oxo-3-phenylmethoxypyridin-1-yl)propanoic acid
Cat. No. B8537828
M. Wt: 287.31 g/mol
InChI Key: DXNGPENDMXMPDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
USRE036831
Procedure details


3-Benzyloxy-2-methyl-4-pyrone, prepared as described under (J), (20 g) and beta-alanine (9 g) are dissolved in 3:2 v/v water/ethanol (500 ml) containing NaOH (10 g) to provide a solution with a pH of at least 13. The solution is refluxed for 15 minutes whereupon it turns from a light orange to an intense red colour. The solution is acidified to pH 7.0 and the ethanol is removed by rotary evaporation. The resulting aqueous solution is washed twice with ethylacetate (100 ml). This solution is then subjected to rotary evaporation until the volume is reduced to 100 ml and this reduced volume of solution is acidified to pH 3.0 to give a white precipitate, which is filtered off to give 3-benzyloxy-1-(2'-carboxyethyl)-2-methylpyrid-4-one in 70% yield, m.p. 156°-157° C. 1-(2'-Carboxyethyl)-3-hydroxy-2-methylpyrid-4-one hydrochloride

Name
( J )
Quantity
20 g
Type
reactant
Reaction Step Two



Name
water ethanol
Quantity
500 mL
Type
solvent
Reaction Step Five

Yield
70%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[C:14](=[O:15])[CH:13]=[CH:12]O[C:10]=1[CH3:16])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(OC1C(=O)C=COC=1C)C1C=CC=CC=1.C(N1C=CC(=O)C(O)=C1C)(=O)C.[NH2:45][CH2:46][CH2:47][C:48]([OH:50])=[O:49].[OH-].[Na+]>O.C(O)C>[CH2:1]([O:8][C:9]1[C:14](=[O:15])[CH:13]=[CH:12][N:45]([CH2:46][CH2:47][C:48]([OH:50])=[O:49])[C:10]=1[CH3:16])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2,4.5,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(OC=CC1=O)C
|
Step Two
|
Name
|
( J )
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(OC=CC1=O)C.C(C)(=O)N1C(=C(C(C=C1)=O)O)C
|
Step Three
|
Name
|
|
|
Quantity
|
9 g
|
|
Type
|
reactant
|
|
Smiles
|
NCCC(=O)O
|
Step Four
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Five
|
Name
|
water ethanol
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O.C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to provide a solution with a pH of at least 13
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution is refluxed for 15 minutes whereupon it
|
|
Duration
|
15 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the ethanol is removed by rotary evaporation
|
WASH
|
Type
|
WASH
|
|
Details
|
The resulting aqueous solution is washed twice with ethylacetate (100 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This solution is then subjected to rotary evaporation until the volume
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a white precipitate, which
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered off
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(N(C=CC1=O)CCC(=O)O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 70% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
